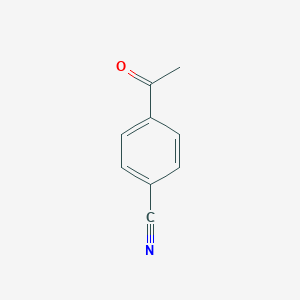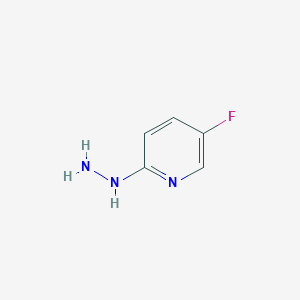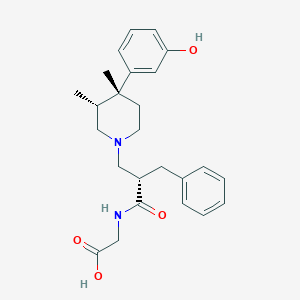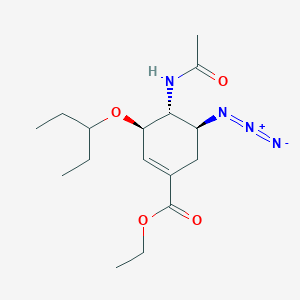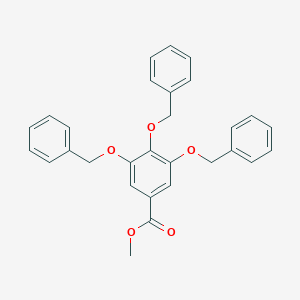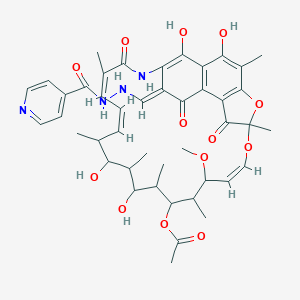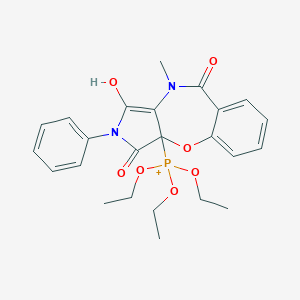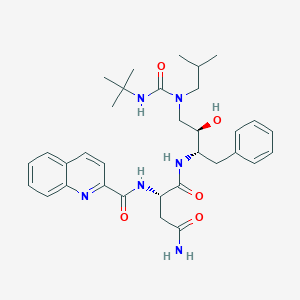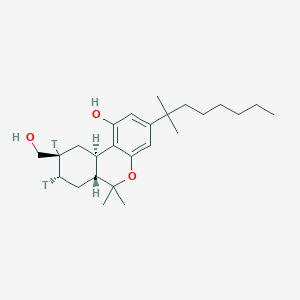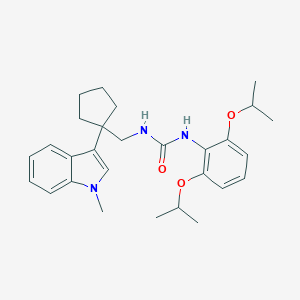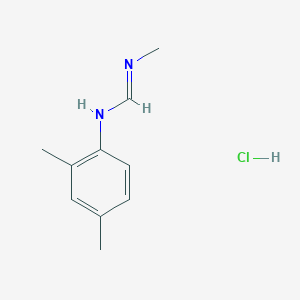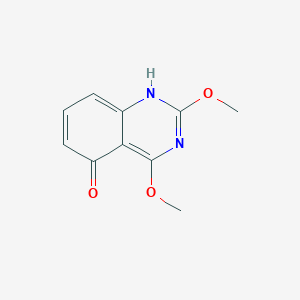
2,4-Dimethoxy-5-quinazolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-5-quinazolinol is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse properties and potential applications. This compound is also known as DMQ, and its chemical formula is C10H10N2O3. DMQ has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
DMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). DMQ also modulates the expression of various genes involved in inflammation and oxidative stress pathways.
Effets Biochimiques Et Physiologiques
DMQ has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMQ has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMQ also scavenges free radicals and protects cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
DMQ has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, DMQ also has certain limitations, including its poor solubility in water and its limited bioavailability.
Orientations Futures
There are several future directions for DMQ research, including the development of new DMQ derivatives with improved pharmacological properties. DMQ has also been proposed as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the full potential of DMQ in these areas of research.
In conclusion, DMQ is a promising compound that has gained significant attention in scientific research due to its diverse properties and potential applications. DMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of DMQ in various scientific fields.
Méthodes De Synthèse
The synthesis of DMQ involves the condensation of 2-amino-4-methoxybenzoic acid and anthranilic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain DMQ. The synthesis of DMQ can also be achieved by the reaction of 2-aminobenzoic acid with 2,4-dimethoxyaniline in the presence of acetic anhydride.
Applications De Recherche Scientifique
DMQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. DMQ has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
155824-63-8 |
|---|---|
Nom du produit |
2,4-Dimethoxy-5-quinazolinol |
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
Clé InChI |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
SMILES canonique |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
Synonymes |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



